N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This structure is characterized by a 4-oxo group at position 4, a p-tolyl substituent at position 8, and a 2-chlorobenzyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-13-6-8-15(9-7-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSXSJKCSWUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 395.85 g/mol
- CAS Number : 946310-99-2
The compound features a unique imidazo[2,1-c][1,2,4]triazine core structure with various functional groups that contribute to its biological activity. The presence of the 2-chlorobenzyl moiety enhances its lipophilicity, potentially improving membrane penetration and bioavailability .
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This interaction can block substrate access or alter enzyme conformation .
- Induction of Apoptosis : In cancer cells, it has been demonstrated to induce apoptosis by disrupting critical cellular signaling pathways. This mechanism is vital for its potential application as an anticancer agent .
Anticancer Properties
Research indicates that compounds similar to N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives have shown promising results against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with similar structural features have been tested against multiple human cancer cell lines. Some derivatives exhibited significant tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with variations in substituents, molecular weights, and reported biological or physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-c][1,2,4]triazine Derivatives
Physicochemical Properties
- Derivatives with bulkier N-substituents (e.g., 2-methoxybenzyl, MW 391.4) may face solubility challenges .
- Thermal Decomposition : Imidazo-triazines decompose under oxidative conditions via mechanisms involving ring-opening and formation of small molecules (e.g., CO₂, NH₃), as observed in related structures .
Research Implications and Gaps
While the target compound’s structural features align with bioactive analogs, direct pharmacological data is lacking. Future studies should prioritize:
In vitro/in vivo assays to evaluate antiproliferative activity and toxicity profiles.
Comparative SAR studies to assess the impact of p-tolyl vs. chlorophenyl/aryl substituents.
Thermal and solubility profiling to inform formulation strategies.
Q & A
Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of structurally related imidazo-triazine derivatives often involves multi-step reactions starting with substituted benzothiazole or carboxamide precursors. For example, cyclocondensation of 1,2,4-triazolo-thiadiazole intermediates with chlorinated aryl groups under ethanol reflux (70–80°C) has yielded analogues with 45–70% efficiency . Key variables include solvent polarity (ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of coupling agents like EDCI/HOBt. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- 1H/13C NMR : Assign signals for aromatic protons (δ 7.1–8.3 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm). Chlorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for ortho-Cl) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities via retention time shifts .
Basic: How can solubility and stability challenges be addressed during in vitro assays?
Answer:
- Solubility : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for aqueous buffers. Pre-formulation studies with PEG-400 or cyclodextrins improve dissolution .
- Stability : Store lyophilized samples at –20°C under inert gas. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative vulnerabilities .
Advanced: What computational strategies predict binding affinities or off-target effects for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) or receptors. Validate with MM-GBSA free energy calculations .
- MD Simulations : Run 100-ns trajectories in Desmond to assess conformational stability of ligand-target complexes .
- QSAR Models : Train on analogues with known IC50 values to prioritize structural modifications (e.g., halogen substitution at para-position enhances potency) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal assays) to identify bioavailability bottlenecks .
- Metabolite ID : Use HR-LCMS to detect phase I/II metabolites. For example, N-dealkylation or glucuronidation may reduce efficacy .
- Dose Optimization : Apply allometric scaling from rodent PK data to human equivalent doses, adjusting for species-specific CYP450 activity .
Basic: What are the critical quality control (QC) parameters for batch consistency in academic synthesis?
Answer:
- Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Residual Solvents : GC-MS to ensure ethanol/DMF levels comply with ICH Q3C guidelines.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How do structural modifications (e.g., halogen substitution) impact target selectivity?
Answer:
- Case Study : Replacing 2-chlorobenzyl with 2,6-difluorophenyl in analogues increased selectivity for PDE4B over PDE3A by 15-fold due to steric and electronic complementarity .
- Method : Synthesize derivatives via Suzuki-Miyaura cross-coupling or Ullmann reactions, then screen against kinase/phosphodiesterase panels .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Answer:
- Enzyme Inhibition : Fluorescence polarization (e.g., cAMP/PDE4B) or ADP-Glo™ kinase assays.
- Cytotoxicity : MTT/WST-1 assays on HEK293 or HepG2 cells (IC50 thresholds: <10 μM for hit validation) .
- Membrane Permeability : Caco-2 monolayers with Papp >1 × 10⁻⁶ cm/s indicate oral bioavailability potential .
Advanced: How can reaction path search algorithms optimize novel derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use GRRM or AFIR methods to map energy landscapes and identify low-barrier pathways for ring-closing or azo couplings .
- Machine Learning : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for imidazo-triazine functionalization .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up academic synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- DoE Optimization : Apply factorial design (e.g., 2^3 matrix) to evaluate interactions between temperature, stoichiometry, and mixing speed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
